CRBN ligand-9

説明

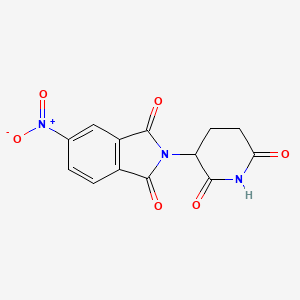

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione (CAS: 55003-81-1) is a cereblon (CRBN)-targeting compound with a molecular formula of C₁₃H₉N₃O₆ and a molecular weight of 303.23 g/mol . It features a nitro group at position 5 of the isoindoline-1,3-dione core and a 2,6-dioxopiperidin-3-yl moiety at position 2 (Figure 1). This compound is a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and immunomodulatory drugs (IMiDs), where the nitro group can be reduced to an amine for enhanced CRBN binding .

特性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O6/c17-10-4-3-9(11(18)14-10)15-12(19)7-2-1-6(16(21)22)5-8(7)13(15)20/h1-2,5,9H,3-4H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPNWKPZEHVONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574009 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55003-81-1 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which is then nitrated to introduce the nitro group at the 5-position. The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid for the nitration step .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale nitration reactions under controlled temperature and pressure conditions to minimize by-products and ensure safety. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

化学反応の分析

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 2-(2,6-Dioxopiperidin-3-yl)-5-aminoisoindoline-1,3-dione.

Substitution: Formation of various substituted isoindoline derivatives depending on the nucleophile used.

科学的研究の応用

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione is a complex organic compound belonging to the class of isoindoline derivatives. It features a piperidine ring fused with an isoindoline-1,3-dione structure and a nitro group attached to the isoindoline ring. The compound has garnered interest in medicinal chemistry and pharmaceutical research because of its potential biological activities. The primary target of action for this compound is cereblon, a protein that plays a crucial role in various cellular processes.

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione has several applications in scientific research:

- Chemistry It is used as a building block for synthesizing more complex organic molecules.

- Biology It is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of indoleamine 2,3-dioxygenase (IDO), which is involved in immune response regulation.

- Medicine It is explored for its anticancer properties due to its ability to modulate immune responses and induce apoptosis in cancer cells.

- Industry It is utilized in developing new pharmaceuticals and agrochemicals.

Chemical Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione undergoes various chemical reactions:

- Oxidation The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst. Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used, leading to the formation of 2-(2,6-Dioxopiperidin-3-yl)-5-aminoisoindoline-1,3-dione.

- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position. Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group, forming various substituted isoindoline derivatives depending on the nucleophile used.

作用機序

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism and immune response modulation.

Pathways Involved: By inhibiting IDO, the compound can enhance the immune response against cancer cells, leading to increased apoptosis and reduced tumor growth.

類似化合物との比較

Structural Analogs: Positional Isomerism and Ring Modifications

Table 1: Core Structural Variations in Analogs

| Compound Name | Substituent Position (Isoindoline) | Ring System (Position 2) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Target Compound | 5-nitro | 2,6-dioxopiperidin-3-yl | 55003-81-1 | C₁₃H₉N₃O₆ | 303.23 |

| 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (4c) | 4-nitro | 2,6-dioxopiperidin-3-yl | - | C₁₃H₉N₃O₆ | 303.23 |

| 2-(2,5-Dioxopyrrolidin-3-yl)-5-nitroisoindoline-1,3-dione (4b) | 5-nitro | 2,5-dioxopyrrolidin-3-yl | - | C₁₂H₇N₃O₆ | 289.20 |

| 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 5-amino | 2,6-dioxopiperidin-3-yl | - | C₁₃H₁₁N₃O₄ | 273.25 |

| 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 5-fluoro | 2,6-dioxopiperidin-3-yl | 835616-61-0 | C₁₃H₉FN₂O₄ | 276.22 |

- Positional Isomerism : The nitro group at position 5 (target compound) vs. position 4 (4c) alters electronic distribution and steric interactions, impacting CRBN binding affinity .

- Ring System : Replacement of the piperidine ring (6-membered, 2,6-dioxo) with a pyrrolidine ring (5-membered, 2,5-dioxo) in 4b reduces steric bulk and may affect proteasomal degradation efficiency .

Functional Group Modifications and Their Effects

Table 2: Functional Group Impact on Properties

- Nitro to Amino Reduction: The target compound’s nitro group is often reduced to an amine (e.g., 5b in ), which improves hydrogen bonding with CRBN .

- Halogenation : Bromo and fluoro substituents enhance electrophilicity and stability. Fluorine’s electronegativity improves bioavailability and target selectivity .

- Ethynyl Groups : Facilitate modular drug design via azide-alkyne cycloaddition reactions .

Physicochemical Properties and Stability

Table 3: Comparative Physicochemical Data

生物活性

The compound 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione is an isoindoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, specifically its interaction with cereblon (CRBN), anti-inflammatory properties, and implications for therapeutic applications. The findings are supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione is with a molecular weight of 303.23 g/mol. Its structure comprises a piperidine ring fused to an isoindoline framework, featuring a nitro group attached to the isoindoline ring. This structural complexity suggests a potential for diverse biological interactions.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione |

| CAS Number | 55003-81-1 |

| Molecular Weight | 303.23 g/mol |

| Purity | 95% |

Interaction with Cereblon

Research indicates that 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione acts as a modulator of cereblon, a protein involved in various cellular processes including protein degradation and immune response regulation. The compound binds to cereblon, influencing its function and potentially leading to significant molecular effects within cells .

- Binding to Cereblon : The compound's interaction with cereblon alters its activity, which is crucial for the degradation of specific proteins involved in inflammatory responses.

- Inhibition of TNF-alpha : It has been shown to reduce levels of tumor necrosis factor-alpha (TNF-alpha), a cytokine implicated in inflammation and autoimmune diseases .

Anti-inflammatory Properties

The ability of 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione to inhibit TNF-alpha suggests it may serve as a therapeutic agent for conditions characterized by excessive inflammation. In vitro studies demonstrated that this compound significantly reduced TNF-alpha levels in stimulated human peripheral blood mononuclear cells (PBMCs) at concentrations comparable to established drugs like lenalidomide .

Study Overview

A series of experiments were conducted to assess the biological activity of the compound:

- Cell Lines Used : NCI-H929 and U2932 (multiple myeloma cell lines).

- Assays Conducted :

- Proliferation assays to determine antiproliferative activity.

- TNF-alpha inhibition assays to evaluate anti-inflammatory effects.

- Flow cytometry for apoptosis induction analysis.

Results Summary

| Compound | IC50 (µM) | Effect on TNF-alpha | Apoptosis Induction |

|---|---|---|---|

| 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione | 2.25 ± 0.09 (NCI-H929) | Significant reduction | Induced apoptosis |

| Lenalidomide | 1.12 ± 0.06 (NCI-H929) | IC50 = 0.13 ± 0.02 µM | Comparable induction |

The compound exhibited potent antiproliferative effects against multiple myeloma cells and induced apoptosis in a dose-dependent manner .

Q & A

Q. What is the role of 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione in PROTAC design?

This compound serves as a cereblon (CRBN) E3 ligase-recruiting ligand in PROTACs (Proteolysis-Targeting Chimeras). It binds to CRBN, enabling targeted protein degradation by linking to a protein-of-interest (POI) ligand via a chemical linker. Methodologically, researchers synthesize PROTACs by conjugating the nitroisoindoline-dione core to POI ligands (e.g., kinase inhibitors) using flexible linkers (e.g., PEG or alkyl chains) .

Q. How is the compound synthesized, and what purity standards are critical for research use?

The compound is synthesized via multi-step organic reactions, starting from thalidomide derivatives. Key steps include nitration at the 5-position of the isoindoline-dione core and piperidine ring functionalization. Purity (>95%, confirmed by HPLC) is critical to avoid off-target effects in biological assays. Researchers should use LC-MS and NMR to verify structural integrity and quantify impurities .

Q. What analytical techniques are used to characterize this compound and its derivatives?

- HPLC : Assess purity and stability under storage conditions.

- LC-MS : Confirm molecular weight and detect degradation products.

- NMR (¹H/¹³C) : Validate structural features, including nitro group positioning and piperidine ring conformation.

- X-ray crystallography : Resolve crystal structures to study binding modes with CRBN .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence CRBN binding affinity and PROTAC efficacy?

The nitro group enhances electrostatic interactions with CRBN’s hydrophobic binding pocket. Competitive binding assays (surface plasmon resonance, SPR) show that nitro-substituted derivatives exhibit 2–3-fold higher binding affinity (KD ≈ 50–100 nM) compared to hydroxyl or bromo analogs. However, excessive steric bulk (e.g., ethynyl groups) reduces activity. Researchers optimize substitution patterns using molecular docking and mutagenesis studies .

Q. What strategies address solubility limitations of this compound in aqueous buffers?

The nitroisoindoline-dione core has low aqueous solubility (<0.1 mg/mL). Researchers employ:

Q. How can researchers validate target engagement and degradation efficiency in cellular models?

Q. What are the implications of structural modifications (e.g., ethynyl or bromo substituents) on PROTAC selectivity?

| Substituent | Effect on CRBN Binding | Selectivity Impact |

|---|---|---|

| Nitro (5-position) | High affinity (baseline) | Broad-spectrum degradation |

| Ethynyl (5-position) | Reduced affinity (~40%) | Increased off-target risks |

| Bromo (5-position) | Moderate affinity (~70%) | Enhanced IKZF1 specificity |

Derivatives with bromo substituents (e.g., 5-bromo analogs) show improved selectivity for hematological targets, while ethynyl groups enable click chemistry for conjugation but reduce efficacy .

Q. How do researchers resolve contradictions in degradation efficiency across cell lines?

Variability arises from differences in CRBN expression, proteasome activity, or POI localization. Methodological solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。